molecular formula C8H10N2O2 B1419103 5-cyclobutyl-1H-pyrazole-3-carboxylic acid CAS No. 957129-37-2

5-cyclobutyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1419103
CAS No.: 957129-37-2
M. Wt: 166.18 g/mol
InChI Key: VKUSZPYMCIJUJR-UHFFFAOYSA-N
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Description

5-Cyclobutyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a cyclobutyl substituent at the 5-position and a carboxylic acid group at the 3-position. The cyclobutyl group, a four-membered carbon ring, introduces moderate ring strain compared to smaller (e.g., cyclopropane) or larger (e.g., cyclohexane) cyclic substituents. This structural motif influences physicochemical properties such as solubility, acidity, and steric interactions, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name

5-cyclobutyl-1H-pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-8(12)7-4-6(9-10-7)5-2-1-3-5/h4-5H,1-3H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUSZPYMCIJUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957129-37-2
Record name 5-cyclobutyl-1H-pyrazole-3-carboxylic acid
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Preparation Methods

The synthesis of 5-cyclobutyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of cyclobutanone with hydrazine to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The carboxylic acid group can be introduced through subsequent oxidation reactions . Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and purity.

Chemical Reactions Analysis

5-cyclobutyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

5-cyclobutyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyclobutyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. The cyclobutyl group may enhance the compound’s binding affinity and specificity for certain targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Physicochemical Properties: Cyclobutyl vs. For example, the cyclopropyl analog (CAS 912451-06-0) may exhibit higher reactivity due to greater ring strain . Positional Isomerism: The 5-cyclobutyl derivative (primary compound) differs from 3-cyclobutyl analogs (e.g., CAS 957500-07-1) in electronic and steric profiles. Substituent position alters resonance stabilization of the carboxylic acid group, affecting acidity and intermolecular interactions.

Acidity Trends :

  • The pKa of 1-(cyclobutylmethyl)-3-methyl-1H-pyrazole-5-carboxylic acid (3.68) aligns with typical carboxylic acid acidity. Electron-donating groups (e.g., methyl at position 1) may slightly reduce acidity compared to unsubstituted derivatives .

Steric and Lipophilic Considerations: Cyclobutylmethyl vs.

Biological Activity

5-Cyclobutyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2C_8H_{10}N_2O_2 and a molecular weight of 166.18 g/mol. The unique structure features a pyrazole ring substituted with cyclobutyl and a carboxylic acid functional group, which contributes to its reactivity and biological properties.

1. Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor. It binds to the active sites of various enzymes, preventing substrate access and thereby inhibiting their activity. For instance, studies have shown it to have significant effects on p38 MAPK, a crucial enzyme in inflammatory responses, with an IC50 value of 53 nM .

2. Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. For example, it was evaluated against Staphylococcus aureus and Escherichia coli, showing moderate antimicrobial effects with minimum inhibitory concentrations (MIC) around 250 μg/mL .

3. Anti-inflammatory Effects

In vitro studies suggest that this compound can modulate inflammatory pathways by inhibiting cytokine production in human cells. Its ability to reduce TNFα production in lipopolysaccharide-stimulated cells highlights its potential as an anti-inflammatory agent .

4. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly through its interaction with kinases involved in cancer progression. It has shown promise in inhibiting cell proliferation in various cancer cell lines, indicating its potential as a therapeutic agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding : The compound inhibits enzyme activity by occupying the active site, preventing substrate binding.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals unique features that enhance the biological activity of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC8H10N2O2Contains cyclobutyl and carboxylic acid groups
This compound ethyl esterC10H12N2O2Ethyl ester functional group enhances lipophilicity
1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acidC9H12N2O2Different substitution pattern alters biological profile

Case Study 1: Antimicrobial Activity

In a study assessing various pyrazole derivatives for antimicrobial efficacy, this compound exhibited notable activity against Candida albicans, suggesting potential applications in treating fungal infections .

Case Study 2: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory properties of this compound revealed that it significantly inhibited IL-6 production in human chondro-sarcoma cells induced by TNFα and IL-1, demonstrating its potential as a therapeutic agent for inflammatory diseases .

Future Directions

Despite promising results, further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.
  • Structural Modifications : To enhance potency and selectivity towards specific biological targets.
  • Broader Biological Screening : To explore additional therapeutic applications across various disease models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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